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Mechanism of Action and Preclinical Profile

Camizestrant is designed to overcome the limitations of prior endocrine therapies. Its robust preclinical

profile underscores its potential as a backbone for ER-positive breast cancer treatment.

e Complete ER Antagonism: As a pure antagonist, camizestrant lacks the tissue-specific agonistic
effects associated with older therapies like tamoxifen (a SERM). It effectively inhibits ER signaling
even in the presence of constitutively active ESR1 mutations, a common resistance mechanism to
aromatase inhibitors [1].

e Superior ER Degradation: Preclinical studies demonstrate that camizestrant induces robust and
selective ER degradation, leading to significant antiproliferative activity in both ESR1 wild-type and
mutant breast cancer models. It has also shown antitumor activity in models resistant to fulvestrant
[1].

¢ Synergistic Combinations: Research indicates that camizestrant's antitumor activity is enhanced in
combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting the
PIBK/IAKT/mTOR pathway (e.g., capivasertib, alpelisib). This synergy is observed in both treatment-
naive and resistant models, independent of PIK3CA mutation status [1].

The following diagram illustrates the core mechanism of action of camizestrant and its synergistic effects

with combination therapies.
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Camizestrant degrades the estrogen receptor to suppress tumor growth, with synergistic effects when

combined with CDK4/6 or PI3K/AKT/mTOR inhibitors.

Clinical Trial Data and Key Findings

The camizestrant clinical development program spans from early-phase dose finding to practice-changing

Phase III trials.

SERENA-1 (Phase )

This first-in-human trial established the foundation for later studies [2].
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e Objective: Dose escalation and expansion to determine safety, tolerability, pharmacokinetics, and
preliminary efficacy of camizestrant monotherapy [2].
e Methodology: Women with ER-positive, HER2-negative advanced breast cancer refractory to
therapy received camizestrant at doses from 25 mg to 450 mg once daily [2].
¢ Key Findings:
o Safety: The safety profile was tolerable. The most common treatment-related adverse events
(AEs) were visual effects (photopsia, 56%), bradycardia (44%), fatigue (26%), and nausea
(15%). Most AEs were Grade 1-2, with no Grade =3 or serious AEs at doses <150 mg [2].
o Efficacy & Dosing: Antitumor activity was observed across all doses in heavily pre-treated
patients, including those with prior CDK4/6 inhibitor or fulvestrant exposure, and regardless of
ESR1 mutation status or visceral disease. The study established 75 mg, 150 mg, and 300 mg
once daily as doses for Phase Il evaluation [2].

SERENA-2 (Phase II)

This trial demonstrated superiority over the established SERD, fulvestrant [3].

e Objective: To compare the efficacy of camizestrant (75 mg and 150 mg) versus fulvestrant (500 mg)
in post-menopausal patients with ER-positive advanced breast cancer previously treated with
endocrine therapy [3].

¢ Methodology: A randomized, open-label, multicenter trial with a primary endpoint of investigator-
assessed Progression-Free Survival (PFS) [3].

¢ Key Findings: Camizestrant met its primary endpoint, showing a statistically significant and clinically
meaningful improvement in PFS at both 75 mg and 150 mg dose levels compared to fulvestrant. The
drug was well-tolerated with a consistent safety profile [3].

SERENA-6 (Phase Ill)

This practice-changing trial introduced a proactive, ctDNA-guided strategy for managing resistance [4] [5]

[6].

¢ Objective: To evaluate if switching to camizestrant + CDK4/6 inhibitor, upon detection of an
emergent ESR1 mutation via ctDNA but before radiological progression, improves outcomes
compared to continuing with an aromatase inhibitor + CDK4/6 inhibitor [5] [6].

e Methodology: A global, double-blind, randomized trial. Over 3,200 patients on first-line aromatase
inhibitor + CDK4/6 inhibitor were screened with serial ctDNA testing (Guardant360 CDx assay) every
2-3 months. The 315 patients who developed ESR1 mutations were randomized to switch to
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camizestrant (75 mg) or continue with their original aromatase inhibitor, while maintaining the same

CDK4/6 inhibitor [5] [6] [7].

¢ Key Findings: The results below highlight a significant clinical advance.

. Aromatase .
Camizestrant + . Hazard Ratio
Outcome Measure . Inhibitor + P-value
CDKa4/6i . (HR)
CDKa4/6i

Median PFS (Primary 16.0 months 9.2 months 0.44 (95% CI:  p < 0.00001
Endpoint) 0.31-0.60) [6]
24-Month PFS Rate 29.7% 5.4% - - [5]
Time to Deterioration 23.0 months 6.4 months 0.53 (95% CI:  nominal p <
(Quality of Life) 0.33-0.82) 0.001 [6]
PFS2 (Interim Analysis) - - 0.52 (95% ClI: p = 0.0038

0.33-0.81) [6]
Grade =3 Adverse Events 60.0% 45.8% - - [5]116]
Most Common Grade =23 54.8% 44.5% - - [5]
AE (Neutropenia)
Treatment 1.3% 1.9% - - [5]

Discontinuation due to
AEs

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from pivotal studies are detailed below.

Preclinical Combination Studies (from PMC) [1]

e Purpose: To evaluate the antitumor efficacy of camizestrant combined with CDK4/6 or

PI3K/AKT/mTOR inhibitors in ER+ breast cancer models, including those with acquired resistance.
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e Cell Proliferation Assay: ER+ breast cancer cell lines were used. Sytox Green live/dead cell
count was employed to measure camizestrant's ability to inhibit proliferation in vitro. Cells were
treated in phenol red-free RPMI-1640 medium containing charcoal-stripped FBS.

¢ In Vivo PDX Models: Patient-derived xenograft models of ESR1 wild-type and mutant breast cancer
were established in mice. Mice were treated with camizestrant as a monotherapy or in combination
with palbociclib, abemaciclib, alpelisib, or capivasertib. Tumor volume was measured regularly to
assess antitumor activity.

¢ Gene Expression Analysis (RNA-seq): MCF7 and CAMA-1 cells or snap-frozen PDX tissue
samples were treated with camizestrant, fulvestrant, or control for 24 hours. RNA was extracted, and
libraries were sequenced on lllumina platforms. Quality control and differential gene expression
analysis were performed using tools like FastQC, Qualimap, Salmon, and DESeq2.

SERENA-6 Trial Design (Phase Ill) [5] [6] [7]

¢ Patient Population: Adults with HR-positive, HER2-negative advanced breast cancer, clinically
stable after =6 months of first-line aromatase inhibitor + CDK4/6 inhibitor.

e ctDNA Monitoring & Randomization: Plasma was collected for ctDNA analysis (Guardant360
CDx assay) every 8-12 weeks during routine tumor scan visits. Upon confirmation of an emergent
ESR1 mutation without radiographic progression, patients were randomized 1:1.

¢ Intervention: Double-blind treatment with either camizestrant 75 mg orally once daily or continued
aromatase inhibitor, both with the same CDK4/6 inhibitor.

e Stratification Factors: Site of metastasis (visceral vs. non-visceral), time from initiation of first-line
therapy to randomization (<18 vs. 218 months), and type of CDK4/6 inhibitor (palbociclib, ribociclib, or
abemaciclib).

o Key Assessments:

o Efficacy: Tumor assessments via CT/MRI every 8 weeks for 18 months, then every 12 weeks.
Primary endpoint was Investigator-assessed PFS (RECIST v1.1).

o Patient-Reported Outcomes: Quality of life was measured using the EORTC QLQ-C30
questionnaire at baseline and throughout treatment.

Future Directions and Conclusion
The development of camizestrant is ongoing, with research exploring its potential in broader and earlier
treatment settings.

o Earlier Lines of Therapy: The SERENA-4 trial is evaluating camizestrant in combination with
palbociclib versus an aromatase inhibitor with palbociclib from the start of first-line treatment,
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regardless of ESR1 mutation status. This could potentially simplify treatment by removing the need
for initial monitoring [8].

¢ Adjuvant Setting: The CAMBRIA-1 and CAMBRIA-2 trials are investigating camizestrant in the
early-stage, post-surgical setting, aiming to prevent recurrence [4] [8].

e Overall Survival: Data for overall survival from the SERENA-6 trial are still immature and require
further follow-up [4] [6] [8].

In conclusion, camizestrant represents a significant innovation in the treatment of ER-positive breast cancer.
Its strong preclinical profile, proven efficacy in later-line settings, and the groundbreaking results of the
SERENA-6 trial position it as a potential new standard of care. Its development underscores a strategic shift

towards proactive, biomarker-driven management of treatment resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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